
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole
Overview
Description
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis. Chiral ligands are crucial in the field of organic chemistry as they facilitate the formation of enantiomerically enriched products, which are important in the development of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the diphenylphosphino group: This step usually involves the reaction of a halogenated benzyl compound with diphenylphosphine in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazoline ring yields amino alcohols.
Scientific Research Applications
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Chiral ligands are used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Enantiomerically pure compounds are crucial in the development of pharmaceuticals, as different enantiomers can have different biological activities.
Industry: Chiral ligands are used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. It coordinates to a metal center, creating a chiral environment that facilitates the formation of enantiomerically enriched products. The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrates involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound .
2-(Diphenylphosphino)benzylamine: A related compound with a similar structure but lacking the oxazoline ring.
4-Phenyl-4,5-dihydrooxazole: A simpler compound that forms the core structure of the ligand.
Uniqueness
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is unique due to its combination of a chiral oxazoline ring and a diphenylphosphino group, which provides both steric and electronic properties that are beneficial in asymmetric catalysis. This combination allows for high enantioselectivity and efficiency in various catalytic reactions.
Properties
IUPAC Name |
diphenyl-[2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUCHOLRNDOALU-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


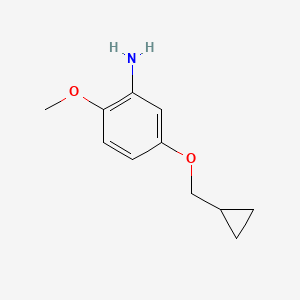
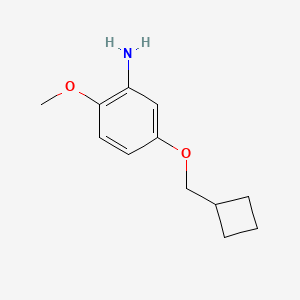
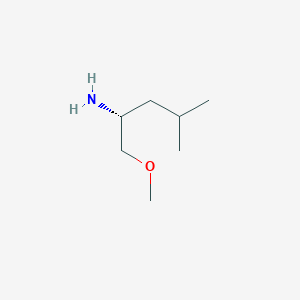
![4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B8252108.png)
![7-Hydroxyspiro[3.5]nonan-2-one](/img/structure/B8252115.png)
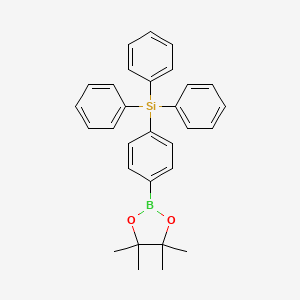
![4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B8252137.png)
![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]](/img/structure/B8252144.png)
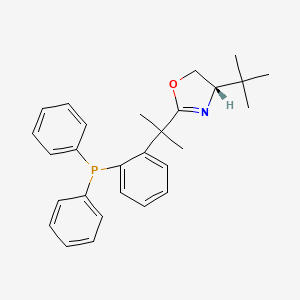

![(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252162.png)

![(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252185.png)

